molecular formula C17H32O4 B15445266 Methyl 12-hydroxy-3-oxohexadecanoate CAS No. 64272-57-7

Methyl 12-hydroxy-3-oxohexadecanoate

Cat. No.: B15445266
CAS No.: 64272-57-7
M. Wt: 300.4 g/mol
InChI Key: QWOVJRAEHRIQEK-UHFFFAOYSA-N
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Description

Methyl 12-hydroxy-3-oxohexadecanoate is a methyl ester derivative of a hydroxy-keto fatty acid, characterized by a 16-carbon chain (hexadecanoate) with a hydroxyl group at position 12 and a ketone group at position 2. It is primarily utilized as a synthetic intermediate in organic chemistry. For instance, it serves as a precursor in the preparation of azide-functionalized compounds, such as Methyl 12-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-3-oxododecanoate, through reactions involving oxalyl chloride and DMF to form acid chlorides . Its bifunctional nature (hydroxyl and ketone groups) enables diverse reactivity, making it valuable in pharmaceutical and materials science research.

Properties

CAS No.

64272-57-7

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

methyl 12-hydroxy-3-oxohexadecanoate

InChI

InChI=1S/C17H32O4/c1-3-4-11-15(18)12-9-7-5-6-8-10-13-16(19)14-17(20)21-2/h15,18H,3-14H2,1-2H3

InChI Key

QWOVJRAEHRIQEK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCCC(=O)CC(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-Hydroxydodecanoate

  • Molecular Formula : C₁₃H₂₆O₃
  • Molecular Weight : 230.34 g/mol
  • CAS Number : 72864-23-4
  • Functional Groups : Single hydroxyl group at position 3.
  • Key Differences: Shorter carbon chain (C12 vs. C16) and absence of a ketone group.

Methyl 12-Hydroxyoctadecanoate

  • Molecular Formula : C₁₉H₃₈O₃
  • Molecular Weight : 314.5 g/mol
  • CAS Number : 141-23-1
  • Functional Groups : Hydroxyl group at position 12.
  • Physical State : Solid at room temperature (>98% purity) .
  • Applications : Employed in analytical method development and quality control for pharmaceutical production .
  • Key Differences : Longer carbon chain (C18 vs. C16) and lack of a ketone group. Its single hydroxyl group restricts its use to reactions involving alcohols or hydrogen-bonding interactions.

Methyl 12-Oxooctadecanoate

  • Molecular Formula : C₁₉H₃₆O₃ (estimated)
  • Functional Groups : Ketone group at position 12.
  • Applications : Reacts with thiocarbohydrazide to form hexahydrothioxotetrazine derivatives, highlighting its utility in heterocyclic chemistry .
  • Key Differences : Ketone group replaces the hydroxyl group at position 12, altering its chemical reactivity. It participates in nucleophilic additions rather than hydrogen-bonding interactions.

Methyl Hexadecanoate (Methyl Palmitate)

  • Molecular Formula : C₁₇H₃₄O₂
  • Molecular Weight : 270.45 g/mol
  • CAS Number : 112-39-0 (standard), 29848-79-1 (deuterated form)
  • Functional Groups : Simple methyl ester without hydroxyl or ketone groups.
  • Applications : Used as a reference standard in chromatography and spectroscopy .
  • Key Differences : Lacks functional groups beyond the ester moiety, resulting in inertness compared to the bifunctional target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Applications
This compound C₁₇H₃₀O₄* 298.4* Hydroxyl (C12), Ketone (C3) Not provided Synthetic intermediate for azide derivatives
Methyl 3-Hydroxydodecanoate C₁₃H₂₆O₃ 230.34 Hydroxyl (C3) 72864-23-4 Laboratory reagent
Methyl 12-Hydroxyoctadecanoate C₁₉H₃₈O₃ 314.5 Hydroxyl (C12) 141-23-1 Pharmaceutical QC
Methyl 12-Oxooctadecanoate C₁₉H₃₆O₃ 312.5* Ketone (C12) Not provided Heterocyclic synthesis
Methyl Hexadecanoate C₁₇H₃₄O₂ 270.45 Ester 112-39-0 Analytical standard

Research Findings and Reactivity Insights

  • Bifunctional Reactivity: this compound’s hydroxyl and ketone groups allow sequential modifications. For example, the hydroxyl group can be functionalized with azide-containing linkers, while the ketone can undergo condensation or reduction reactions .
  • Comparative Stability: Methyl 12-Hydroxyoctadecanoate exhibits high chemical stability as a solid , whereas ketone-containing analogs like Methyl 12-oxooctadecanoate may show higher reactivity toward nucleophiles .

Q & A

Basic: What experimental protocols are recommended for synthesizing Methyl 12-hydroxy-3-oxohexadecanoate?

Answer:
Synthesis typically involves selective oxidation and esterification steps. For example:

  • Step 1: Introduce the 3-oxo group via ketone formation using catalytic oxidation of a precursor (e.g., hexadecanol derivatives) with Jones reagent or TEMPO-mediated oxidation .
  • Step 2: Hydroxylation at C12 may require enzymatic or chemical methods (e.g., hydroxylase enzymes or Sharpless dihydroxylation followed by regioselective protection).
  • Step 3: Methyl esterification via Fischer esterification (methanol and acid catalyst) or transesterification of preformed acids.
    Validation: Monitor reaction progress using TLC or GC-MS, referencing retention times from analogous esters (e.g., methyl dodecanoate, ).

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the hydroxyl and ketone groups .
  • Handling: Use glass or PTFE-coated equipment to avoid leaching; avoid prolonged exposure to light (UV degradation risk).
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

Advanced: What analytical techniques resolve structural ambiguities in this compound?

Answer:

  • NMR: Use ¹³C DEPT-135 to distinguish carbonyl (C3, ~210 ppm) and hydroxyl-bearing carbons (C12, ~70 ppm). Compare with methyl 3-hydroxydodecanoate ().
  • MS/MS Fragmentation: High-resolution ESI-MS identifies fragment ions (e.g., m/z 285.2 for [M+H]+) and hydroxyl/ketone-related losses (e.g., –H₂O, –CO) .
  • XRD: For crystalline samples, compare unit cell parameters with structurally similar esters (e.g., methyl hexadecanoate, ).

Advanced: How do the hydroxyl and ketone groups influence catalytic hydrogenation pathways?

Answer:

  • Selectivity Challenges: The C3 ketone may undergo reduction to a secondary alcohol, competing with C12 hydroxyl group stability. Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) to minimize over-reduction .
  • Monitoring: Track intermediates via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹ disappearance) and compare kinetic data with methyl 12-hydroxystearate ().

Basic: What safety precautions are critical when working with this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles (non-irritant per , but conservative protocols apply).
  • Ventilation: Use fume hoods during synthesis to manage methanol vapors (esterification step) .
  • Waste Disposal: Neutralize acidic byproducts before disposal; follow non-hazardous waste protocols ( ).

Advanced: How can computational modeling predict solubility and partition coefficients?

Answer:

  • QSPR Models: Use molecular descriptors (logP, polar surface area) from analogs like methyl 12-hydroxystearate (logP ~5.2, ) to estimate solubility in DMSO/water.
  • MD Simulations: Simulate solvent interactions using GROMACS; validate with experimental octanol-water partitioning (shake-flask method) .

Advanced: What strategies address contradictions in thermal decomposition data?

Answer:

  • DSC/TGA: Compare decomposition onset temperatures (e.g., ~200°C for methyl dodecanoate, ) and analyze endothermic vs. oxidative pathways.
  • Isothermal Studies: Conduct at 150°C and 250°C to identify degradation products via GC-MS .

Basic: How is purity validated for this compound in QC workflows?

Answer:

  • HPLC: Use C18 columns (MeOH:H₂O = 85:15) with UV detection at 210 nm; compare retention times to certified standards (e.g., methyl palmitate, ).
  • Elemental Analysis: Verify C, H, O content (±0.3% theoretical) to confirm absence of residual solvents .

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